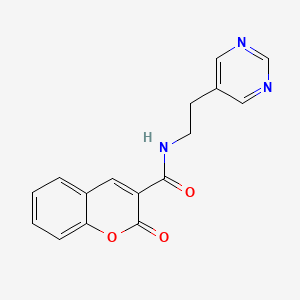

2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide

Description

2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide is a coumarin-based derivative characterized by a pyrimidine-5-yl ethyl group attached via an amide bond at the 3-position of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Synthesis:

The compound is synthesized through amidation of 2-oxo-2H-chromene-3-carboxylic acid derivatives with 2-(pyrimidin-5-yl)ethylamine. Similar methodologies are employed for related coumarin carboxamides, as seen in the synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, where ethyl 2-oxo-2H-chromene-3-carboxylate is reacted with substituted amines under coupling conditions .

Properties

IUPAC Name |

2-oxo-N-(2-pyrimidin-5-ylethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-15(19-6-5-11-8-17-10-18-9-11)13-7-12-3-1-2-4-14(12)22-16(13)21/h1-4,7-10H,5-6H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRVYSPXIMIVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CN=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester under acidic conditions.

Introduction of the Pyrimidine Moiety: The pyrimidine moiety can be introduced through a nucleophilic substitution reaction using a pyrimidine derivative and an appropriate leaving group.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the chromene-pyrimidine intermediate and an amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.

Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and inferred properties of 2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide and related compounds:

Physicochemical Properties

- Polarity and Solubility: The pyrimidine substituent in the target compound introduces polar N-atoms, likely improving aqueous solubility compared to the lipophilic 4-methoxyphenethyl analog .

- Metabolic Stability: Electron-withdrawing groups (e.g., trifluoromethyl) in chromenopyridine derivatives reduce oxidative metabolism, extending half-life . Pyrimidine’s hydrogen-bonding capacity may improve target retention but could also increase susceptibility to enzymatic degradation.

Biological Activity

The compound 2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide is a derivative of the chromene family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its cytotoxic properties against various cancer cell lines and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 388.4 g/mol. The structure includes a chromene core, which is known for its reactivity and biological significance. The presence of the pyrimidine moiety is particularly noteworthy as it can enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chromene derivatives with pyrimidine-containing reagents. This method allows for the introduction of the pyrimidine group, which is crucial for the compound's biological activity.

Cytotoxic Properties

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes key findings regarding its cytotoxic activity:

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| Human Pancreas Adenocarcinoma (DAN-G) | 1.97 | Comparable |

| Human Lung Carcinoma (A-427) | 1.66 | Slightly lower |

| Human Cervix Cancer (SISO) | 4.09 | Lower |

| Human Urinary Bladder Carcinoma (RT-4) | 3.21 | Comparable |

The data indicates that this compound exhibits significant cytotoxicity, often comparable to or slightly less than cisplatin, a well-known chemotherapy drug .

The mechanism by which this compound exerts its cytotoxic effects may involve several pathways:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, a critical pathway for effective cancer therapy.

- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways, it can hinder the growth and division of cancer cells.

- Targeting Specific Enzymes : The pyrimidine moiety could facilitate interactions with specific enzymes involved in cancer cell metabolism.

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical settings:

- A study involving human lung carcinoma cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting its potential as a therapeutic agent in lung cancer treatment.

- Another investigation highlighted its ability to sensitize resistant cancer cell lines to conventional therapies, indicating a possible role as an adjuvant treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.